4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline
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Overview
Description
4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline is a compound that belongs to the quinazoline derivatives, which are known for their significant biological activities. Quinazoline derivatives have been extensively studied for their therapeutic potential in various fields, including anti-cancer, anti-inflammatory, and anti-bacterial applications .
Preparation Methods
The synthesis of 4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline involves several steps. One common method includes the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, o-iodoxybenzoic acid (IBX), and various metal catalysts such as iridium and nickel . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted quinazolines and quinazolinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .
Mechanism of Action
The mechanism of action of 4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application, but they often include key proteins involved in cell signaling and inflammation .
Comparison with Similar Compounds
4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline is unique compared to other quinazoline derivatives due to its specific structure and functional groups. Similar compounds include 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline and 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide. These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C16H20N4O2S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinazoline |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-6-7-13)20-9-3-8-19(10-11-20)16-14-4-1-2-5-15(14)17-12-18-16/h1-2,4-5,12-13H,3,6-11H2 |
InChI Key |
XSYZGAIJZASAKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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